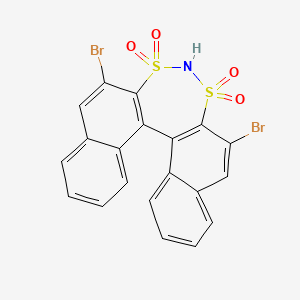R-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide
CAS No.: 1245748-52-0
Cat. No.: VC16782776
Molecular Formula: C20H11Br2NO4S2
Molecular Weight: 553.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1245748-52-0 |
|---|---|
| Molecular Formula | C20H11Br2NO4S2 |
| Molecular Weight | 553.2 g/mol |
| IUPAC Name | 10,16-dibromo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide |
| Standard InChI | InChI=1S/C20H11Br2NO4S2/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)29(26,27)23-28(24,25)19(15)17/h1-10,23H |
| Standard InChI Key | LLIFLAJOLMQNON-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)Br)S(=O)(=O)NS3(=O)=O)Br |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
R-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide possesses a rigid binaphthalene backbone with C2 symmetry, where the sulfonimide group (-SO2NHSO2-) bridges the two naphthalene units at the 2,2' positions. Bromine atoms at the 3,3' positions introduce steric bulk and electron-withdrawing effects, which synergize with the sulfonimide’s polar characteristics to modulate reactivity . The molecular formula is C20H11Br2NO4S2, with a molecular weight of 553.2 g/mol.
Key structural descriptors include:
-
SMILES:
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)Br)S(=O)(=O)NS3(=O)=O)Br
The compound’s stereochemistry is defined by the R-configuration, which dictates its chiral induction capabilities in asymmetric reactions.
Physicochemical Profiling
Collision cross-section (CCS) predictions for various adducts, calculated via ion mobility spectrometry, reveal insights into its gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 551.85688 | 152.8 |
| [M+Na]+ | 573.83882 | 150.3 |
| [M-H]- | 549.84232 | 154.2 |
These values suggest moderate molecular rigidity, consistent with its binaphthyl framework . The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is enhanced by the sulfonimide group, while bromine substituents reduce solubility in nonpolar media.
Synthesis and Functionalization
Synthetic Routes
The synthesis typically begins with (R)-1,1'-Binaphthalene-2,2'-sulfonimide, which undergoes electrophilic bromination at the 3,3' positions. Optimized conditions employ bromine (Br2) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, yielding the dibrominated product with >90% purity. Alternative approaches include:
-
Directed ortho-Metalation: Using lithium diisopropylamide (LDA) to deprotonate the binaphthyl system, followed by quenching with Br2 .
-
Transition Metal-Catalyzed Bromination: Palladium or copper catalysts enable regioselective bromination under milder conditions .
Post-synthetic modifications often target the sulfonimide group. For instance, hydrolysis yields sulfonic acids, while alkylation produces sulfonamide derivatives for tailored catalytic applications.
Purification and Characterization
Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the product, with purity verified via HPLC (>98%). Structural confirmation relies on:
-
NMR: Distinct aromatic proton signals (δ 7.2–8.1 ppm) and absence of unreacted starting material.
-
Mass Spectrometry: ESI-MS confirms the [M+H]+ ion at m/z 551.85688 .
Applications in Asymmetric Catalysis
Enantioselective Transformations
R-3,3'-Dibromo-1,1'-Binaphthalene-2,2'-sulfonimide serves as a chiral scaffold in metal complexes and organocatalysts. Notable applications include:
Asymmetric Suzuki-Miyaura Coupling
In palladium-catalyzed cross-couplings, the compound’s bromine atoms enhance steric shielding around the metal center, improving enantioselectivity. For example, tetra-ortho-substituted biaryls are synthesized with 88–95% ee using phosphoramidite ligands derived from this scaffold .
Friedel-Crafts Alkylation
As a Brønsted acid catalyst, the sulfonimide group activates imines for reaction with indoles, affording β-indolylamines with 90–94% ee. The reaction proceeds via a dual hydrogen-bonding mechanism, where the sulfonimide stabilizes the transition state .
Mechanistic Insights
Density functional theory (DFT) studies reveal that enantioselectivity arises during the concerted metalation-deprotonation (CMD) step in palladium-catalyzed reactions. The sulfonimide group orients the substrate via non-covalent interactions, while bromine substituents dictate the accessibility of competing pathways .
Comparative Analysis with Related Compounds
(S)-[1,1'-Binaphthalene]-2,2'-Disulfonic Acid
Lacking bromine substituents, this compound excels in aqueous-phase catalysis but suffers from reduced thermal stability. The sulfonimide group in R-3,3'-dibromo variants confers higher acid resistance.
Future Directions
Research opportunities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume